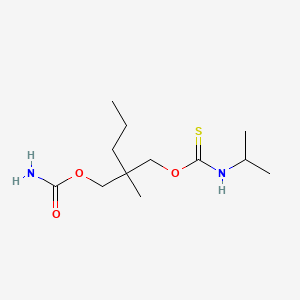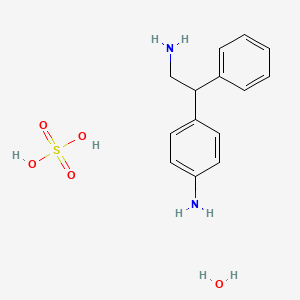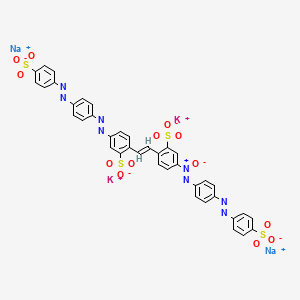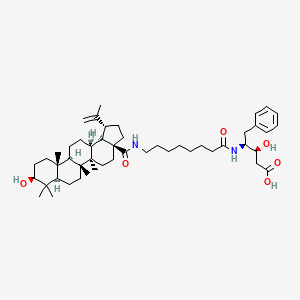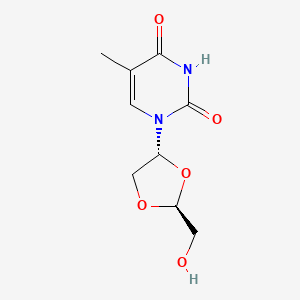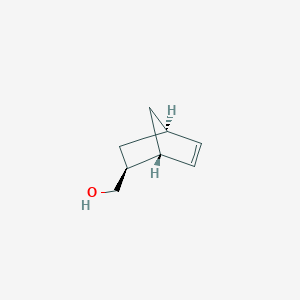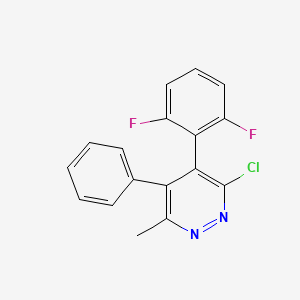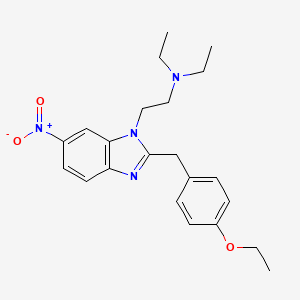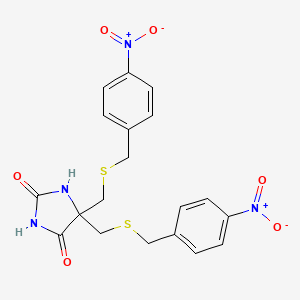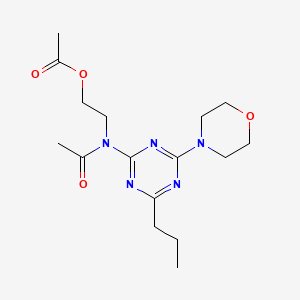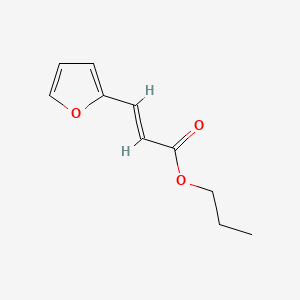
Propyl 3-(2-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-(2-furyl)acrylate: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acrylic ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propyl 3-(2-furyl)acrylate can be synthesized through the esterification of 3-(2-furyl)acrylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Propyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The double bond in the acrylic ester group can be reduced to form the corresponding saturated ester.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Propyl 3-(2-furyl)propanoate.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Propyl 3-(2-furyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of Propyl 3-(2-furyl)acrylate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylic ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Methyl 3-(2-furyl)acrylate
- Ethyl 3-(2-furyl)acrylate
- Butyl 3-(2-furyl)acrylate
Comparison: Propyl 3-(2-furyl)acrylate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its methyl and ethyl analogs, the propyl ester has a higher boiling point and different solubility characteristics. These differences can affect its reactivity and suitability for various applications.
Propiedades
Número CAS |
63485-68-7 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
propyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+ |
Clave InChI |
RRFBKGHLBNBFGL-AATRIKPKSA-N |
SMILES isomérico |
CCCOC(=O)/C=C/C1=CC=CO1 |
SMILES canónico |
CCCOC(=O)C=CC1=CC=CO1 |
Densidad |
1.071-1.077 (20°) |
Descripción física |
Colourless to pale yellow liquid; Light strawberry, pear-like aroma |
Solubilidad |
Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



